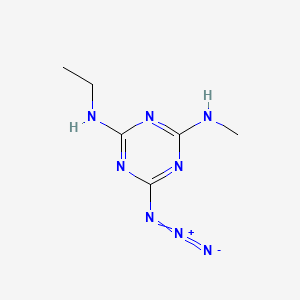
Thebaine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thebaine tartrate is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is not used therapeutically but serves as a precursor for the synthesis of various pharmaceutical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thebaine can be extracted from the opium poppy and then converted into thebaine tartrate through a series of chemical reactions. Thebaine is first purified using high-performance liquid chromatography and characterized with nuclear magnetic resonance and infrared spectroscopy . This compound is then synthesized by reacting thebaine with tartaric acid under controlled conditions.
Industrial Production Methods: Industrial production of thebaine involves the extraction of thebaine from opium poppies, followed by purification and conversion into this compound. The process requires strict quality control to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Thebaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thebaine with hydrogen peroxide or peroxy acids yields 14-hydroxycodeinone, which can be further transformed into oxymorphone, naloxone, and naltrexone .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids
Reduction: Lithium aluminum hydride
Substitution: Halogenation reagents
Major Products:
Oxymorphone: A potent narcotic analgesic
Naloxone: An opioid antagonist used to counteract opioid overdose
Naltrexone: Used in the management of alcohol and opioid dependence
Aplicaciones Científicas De Investigación
Thebaine tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various pharmaceutical compounds.
Biology: Studied for its effects on the central nervous system.
Medicine: Serves as a starting material for the synthesis of analgesics and opioid antagonists.
Industry: Utilized in the production of semi-synthetic opioids such as oxycodone and buprenorphine
Mecanismo De Acción
Thebaine tartrate exerts its effects by interacting with opioid receptors in the central nervous system. It has a stimulatory effect, causing convulsions at high doses. The synthetic enantiomer (+)-thebaine shows analgesic effects mediated through opioid receptors, unlike the inactive natural enantiomer (−)-thebaine .
Comparación Con Compuestos Similares
Morphine: A potent analgesic with depressant effects.
Codeine: A less potent analgesic used for mild to moderate pain.
Oripavine: Another opiate alkaloid used as a precursor for semi-synthetic opioids.
Uniqueness: Thebaine is unique due to its stimulatory effects and its role as a precursor for a wide range of pharmaceutical compounds. Unlike morphine and codeine, thebaine is not used therapeutically but is crucial for the synthesis of various semi-synthetic opioids .
Propiedades
Número CAS |
94713-28-7 |
|---|---|
Fórmula molecular |
C23H27NO9 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1 |
Clave InChI |
SRTMESYUHNZYJG-RQJCEIHKSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



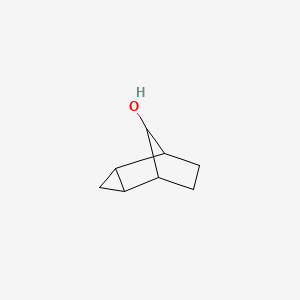
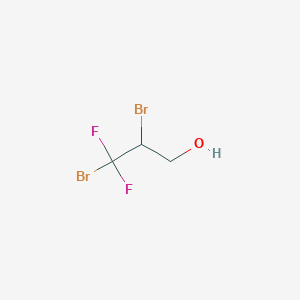
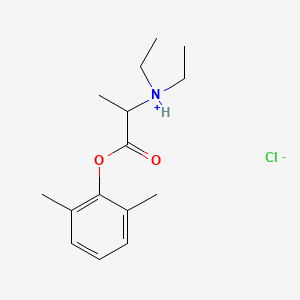
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
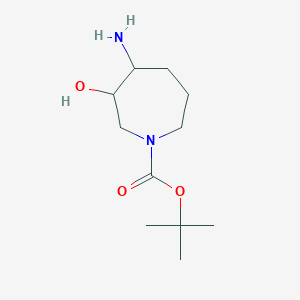
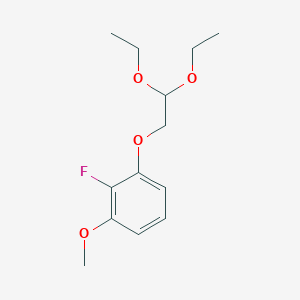
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)

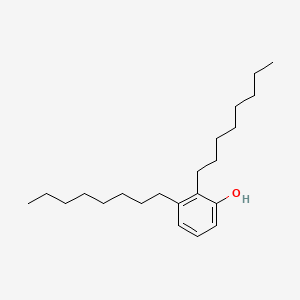
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
